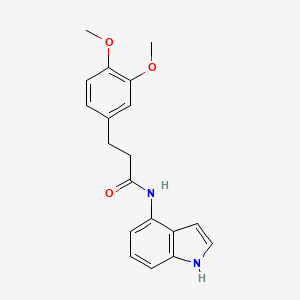

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide

説明

3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide (Compound ID: Y041-8857) is a synthetic amide derivative characterized by a 3,4-dimethoxyphenyl group linked via a propanamide chain to an indole moiety at the 4-position. Key physicochemical properties include:

特性

分子式 |

C19H20N2O3 |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide |

InChI |

InChI=1S/C19H20N2O3/c1-23-17-8-6-13(12-18(17)24-2)7-9-19(22)21-16-5-3-4-15-14(16)10-11-20-15/h3-6,8,10-12,20H,7,9H2,1-2H3,(H,21,22) |

InChIキー |

VIOYCVITTBRDIP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CN3)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction. This can be achieved by reacting the intermediate product with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

化学反応の分析

反応の種類

3-(3,4-ジメトキシフェニル)-N-(1H-インドール-4-イル)プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化でき、対応するカルボン酸またはケトンを生成します。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して還元反応を行うことができ、アルコールまたはアミンを生成します。

置換: 求核置換反応は、アミド窒素または芳香環で発生する可能性があり、ハロゲン化アルキルまたはスルホニルクロリドなどの試薬を使用します。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化リチウムアルミニウム。

置換: 水素化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。

主要な生成物

酸化: カルボン酸、ケトン。

還元: アルコール、アミン。

置換: アルキル化またはスルホン化誘導体。

科学的研究の応用

3-(3,4-ジメトキシフェニル)-N-(1H-インドール-4-イル)プロパンアミドは、科学研究でさまざまな用途があります。

化学: より複雑な分子の開発のための有機合成におけるビルディングブロックとして使用されます。

生物学: 抗炎症作用や抗癌作用など、潜在的な生物学的活性を研究されています。

医学: さまざまな病気の治療における治療薬としての可能性について調査されています。

工業: 染料、顔料、その他の工業化学品の合成に使用されています。

作用機序

3-(3,4-ジメトキシフェニル)-N-(1H-インドール-4-イル)プロパンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。インドール部分は、水素結合とπ-πスタッキング相互作用を介して生体高分子と相互作用できます。一方、ジメトキシフェニル基は、親油性と膜透過性を高めることができます。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察される効果につながります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

*Estimated based on structural features.

Key Observations:

- Lipophilicity : The main compound (logP 2.52) is less lipophilic than analogues with fluorinated or bulky aryl groups (e.g., Compound 193: logP ~3.8). The 3,4-dimethoxyphenyl group contributes to moderate polarity, whereas substituents like methylthio (Compound 193) or isobutylphenyl (Brufalgin) increase hydrophobicity.

- Molecular Weight : Larger analogues (e.g., Compound 193 at 492.57 g/mol) may face reduced bioavailability compared to the main compound (324.38 g/mol) .

- Indole Position : The indol-4-yl group in the main compound contrasts with indol-3-yl in ’s analogue, which could alter receptor binding kinetics .

Structure-Activity Relationships (SAR)

- Methoxy Groups : The 3,4-dimethoxy motif balances solubility and membrane permeability. Trimethoxy variants (Compound 194) may improve target affinity but reduce bioavailability .

- Aromatic Fluorination : Fluorine in ’s compound enhances metabolic stability and lipophilicity, a common strategy in drug design .

- Heterocyclic vs. Indole Scaffolds : Pyridine-imidazole systems (Compound 193) offer rigid, planar structures for kinase inhibition, whereas indole provides flexibility for neurotargets .

生物活性

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula for this compound is , with a molecular weight of approximately 324.4 g/mol. The compound features an indole moiety, a propanamide backbone, and a dimethoxyphenyl group, which are critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors, potentially modulating signaling pathways that lead to altered cellular functions.

Case Studies

- Antitumor Activity : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines. For instance, it showed an IC50 value indicative of potent antiproliferative effects in MCF-7 breast cancer cells (exact values to be referenced from specific studies).

- Molecular Docking Studies : Molecular docking studies have revealed that this compound binds effectively to targets involved in drug resistance mechanisms, such as P-glycoprotein (P-gp). This binding suggests a potential role in overcoming multidrug resistance in cancer therapy .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Moiety : The indole ring can be synthesized through the Fischer indole synthesis.

- Introduction of the Dimethoxyphenyl Group : This is achieved via a Friedel-Crafts alkylation reaction.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine N-Oxide | Contains triazole and indole moiety | Antimigraine agent |

| 2-(4-Methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide | Similar amide structure | Potential anti-inflammatory properties |

| 5-(Pyridazinyl)-triazoles | Related triazole structures | Investigated for anti-cancer activities |

These comparisons highlight how the unique combination of structural features in this compound may confer distinct therapeutic benefits not fully realized by other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。